molecular formula C7H2F3N5O4 B14652501 2-Azido-1,3-dinitro-5-(trifluoromethyl)benzene CAS No. 50907-00-1

2-Azido-1,3-dinitro-5-(trifluoromethyl)benzene

Cat. No.: B14652501
CAS No.: 50907-00-1
M. Wt: 277.12 g/mol
InChI Key: MMZCWMWKSRJMLP-UHFFFAOYSA-N
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Description

2-Azido-1,3-dinitro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2F3N5O4 It is a derivative of benzene, characterized by the presence of azido, nitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1,3-dinitro-5-(trifluoromethyl)benzene typically involves the nitration of 2-azido-5-(trifluoromethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the azido group.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available precursors. The key steps include:

    Nitration: Introduction of nitro groups to the benzene ring.

    Azidation: Substitution of a hydrogen atom with an azido group.

    Purification: Isolation and purification of the final product using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1,3-dinitro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming new compounds.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Solvents: Common solvents include dichloromethane, methanol, and acetonitrile.

Major Products Formed

    Reduction: Formation of 2-amino-1,3-dinitro-5-(trifluoromethyl)benzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Azido-1,3-dinitro-5-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with unique properties.

    Industry: Utilized in the production of advanced materials, including polymers and explosives.

Mechanism of Action

The mechanism of action of 2-Azido-1,3-dinitro-5-(trifluoromethyl)benzene involves its ability to undergo various chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole rings. The nitro groups can be reduced to amino groups, which can further react to form new compounds. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene: Similar structure but with a chloro group instead of an azido group.

    3,5-Dinitrobenzotrifluoride: Lacks the azido group but has similar nitro and trifluoromethyl groups.

Uniqueness

2-Azido-1,3-dinitro-5-(trifluoromethyl)benzene is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry applications. The combination of nitro and trifluoromethyl groups further enhances its chemical versatility and stability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-azido-1,3-dinitro-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3N5O4/c8-7(9,10)3-1-4(14(16)17)6(12-13-11)5(2-3)15(18)19/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZCWMWKSRJMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N=[N+]=[N-])[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510955
Record name 2-Azido-1,3-dinitro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50907-00-1
Record name 2-Azido-1,3-dinitro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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